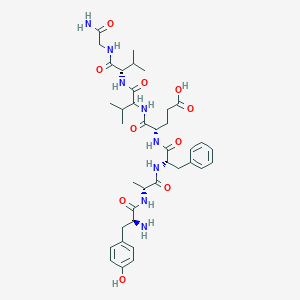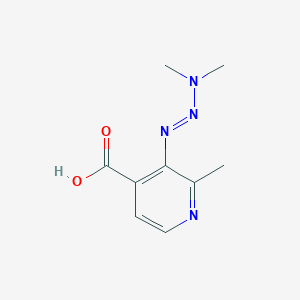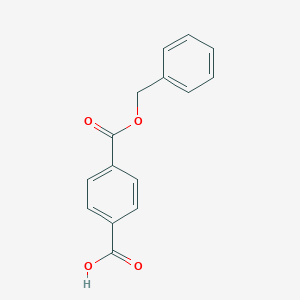
4-((苄氧基)羰基)苯甲酸
描述
Synthesis Analysis
The synthesis of compounds like 4-((Benzyloxy)carbonyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. Protocols such as the Suzuki coupling reactions have been utilized for the synthesis of similar biaryl compounds, which then undergo further modifications like lactonization to yield the desired product (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of 4-((Benzyloxy)carbonyl)benzoic acid is characterized by the presence of a benzoic acid moiety and a benzyloxy carbonyl group. This structure is key to its reactivity and the interactions it can participate in. Studies on similar compounds have emphasized the importance of understanding the steric and electronic effects of substituents on the aromatic rings for predicting reactivity and binding affinity in biological systems (Cantekin, de Greef, & Palmans, 2012).
科学研究应用
铁电和反铁电液晶的合成:窦庆(2000 年)报道了从 4 苯基苯酚合成 4(4 n 烷氧基联苯 4′ 羰基氧基)苯甲酸,为铁电和反铁电液晶提供了一个关键的中间体 (窦庆,2000).
提高 Tb(3+) 配合物的磷光:S. Sivakumar 等人(2010 年)发现 4-苄氧基苯甲酸的第 3 位增强了 Tb(3+) 配合物中的磷光,而第 2 位上的吸电子基团会降低磷光 (S. Sivakumar 等人,2010).
光标记试剂的合成:J. Gomis 等人(1999 年)成功地从 [羧基-14C]-苯甲酸合成了 [羰基-14C]-4-苯甲酰苯甲酸,这是一种光标记试剂 (J. Gomis 等人,1999).
防腐剂和调味剂:A. D. del Olmo 等人(2017 年)指出,苯甲酸及其衍生物,包括 4-((苄氧基)羰基)苯甲酸,被广泛用作各种产品中的防腐剂和调味剂,突出了它们的高人类接触率和潜在的公共健康问题 (A. D. del Olmo 等人,2017).
大鼠药代动力学:徐浩然等人(2020 年)研究了来自马齿苋的苯甲酸、4-[[(2-羟乙基)氨基]羰基]-甲酯在大鼠中的药代动力学,揭示了其静脉和口服给药后的绝对生物利用度 (徐浩然等人,2020).
用于生物技术应用的酶促合成:M. Aresta 等人(1998 年)使用羧化酶在室温和低于大气压的条件下,用苯酚和 CO2 高效合成了 4-OH-苯甲酸,为生物技术应用提供了一种新的方法 (M. Aresta 等人,1998).
属性
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)carbonyl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

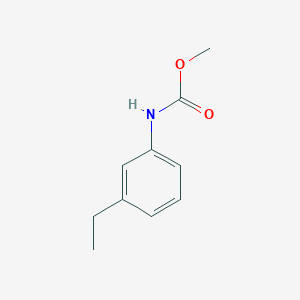
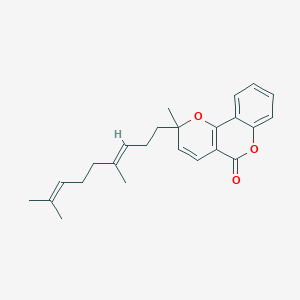
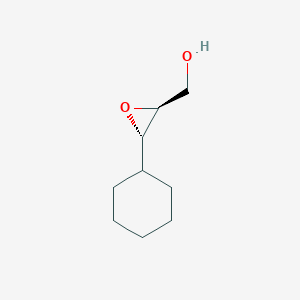
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)
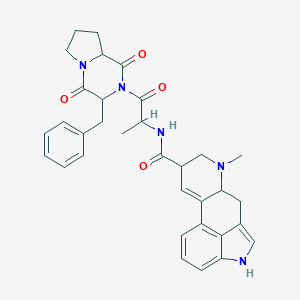
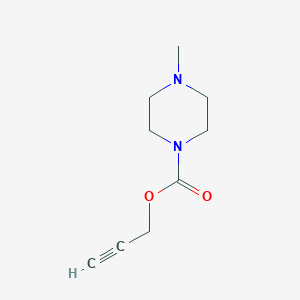
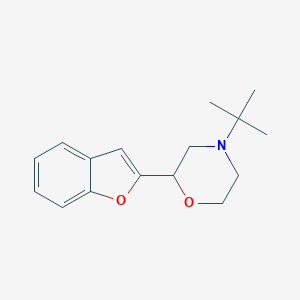
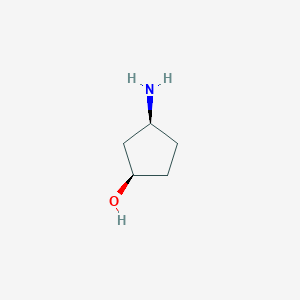
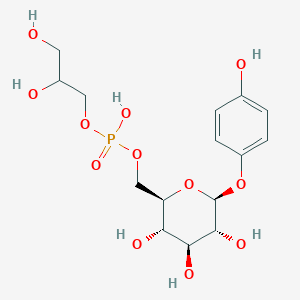
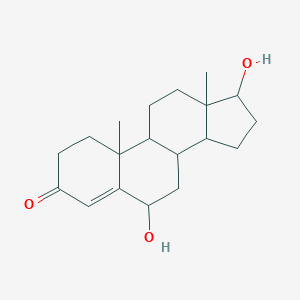
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
